molecular formula C13H22Cl2N2 B1396932 N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride CAS No. 1332531-60-8

N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride

Cat. No. B1396932
CAS RN: 1332531-60-8
M. Wt: 277.23 g/mol
InChI Key: HUZJMTFIDSSUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 . It is also known as CX-5461 and is being developed as a potential anti-cancer drug.

Scientific Research Applications

Cyclopropanamine Compounds in Neurological Disorders

Cyclopropanamine compounds, including N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride, have shown potential in treating various neurological disorders. Research by Blass (2016) highlights their role in inhibiting Lysine-specific demethylase-1 (LSD1). This inhibition could potentially treat conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction.

Synthesis and Application in Organic Chemistry

The synthesis and application of cyclopropanamine derivatives in organic chemistry have been a subject of study. For instance, Limbach et al. (2004) detailed advanced syntheses of cyclopropylideneacetates, showcasing the versatility of these compounds in organic synthesis. Such research underlines the importance of cyclopropanamine derivatives in developing novel synthetic pathways.

Analytical Detection and Forensic Applications

In forensic science, the detection and analysis of cyclopropanamine compounds have been crucial, especially in cases of substance misuse. A study by Poklis et al. (2014) developed a high-performance liquid chromatography method for detecting a cyclopropanamine derivative in serum and urine, demonstrating the compound's relevance in toxicology and forensic analysis.

Implications for Forensic Analysis

The role of cyclopropanamine compounds in forensic analysis has also been highlighted by Elliott et al. (2016). Their research discussed the challenges posed by synthetic opioids, including cyclopropanamine derivatives, to policymakers, clinicians, and law enforcement.

properties

IUPAC Name

N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13;;/h3-6,13-14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJMTFIDSSUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.